molecular formula C10H7NO3 B1586613 5-Phenyl-1,3-oxazole-4-carboxylic acid CAS No. 99924-18-2

5-Phenyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1586613
CAS No.: 99924-18-2
M. Wt: 189.17 g/mol
InChI Key: RUKDIKJSGDVSIF-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using reagents such as manganese dioxide (MnO2) in a packed reactor .

Industrial Production Methods: Industrial production of oxazoles, including this compound, often utilizes metal-catalyzed reactions. Palladium-catalyzed direct arylation of oxazoles is a preferred method due to its high regioselectivity and efficiency. This method involves the use of aryl halides and phosphine ligands under controlled conditions .

Chemical Reactions Analysis

Properties

IUPAC Name

5-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDIKJSGDVSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379967
Record name 5-phenyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99924-18-2
Record name 5-phenyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-Phenyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-Phenyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-Phenyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Phenyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-Phenyl-1,3-oxazole-4-carboxylic acid

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